N-(4-butylphenyl)benzenesulfonamide
Description
N-(4-butylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-butylphenyl group. Its molecular formula is C₁₆H₁₉NO₂S, with a molar mass of 301.39 g/mol (calculated from ).
Properties
Molecular Formula |
C16H19NO2S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-7-14-10-12-15(13-11-14)17-20(18,19)16-8-5-4-6-9-16/h4-6,8-13,17H,2-3,7H2,1H3 |
InChI Key |
RNOCMAYJXZFWHP-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-(4-butylphenyl)benzenesulfonamide and Analogues
Enzyme Inhibition
- Mutant IDH1 Inhibition : The methyl-substituted analog N-(4-butylphenyl)-4-methylbenzenesulfonamide () exhibits potent inhibition of mutant IDH1-R132H (IC₅₀ <1 µM). The 4-methyl group and piperazine-carbonyl moiety enhance binding affinity through hydrophobic interactions and hydrogen bonding .
- HIV Integrase Inhibition : Derivatives with nitro groups on the benzenesulfonamide (e.g., ) show improved activity, suggesting electron-withdrawing groups stabilize ligand-enzyme interactions.
Acetylcholinesterase Reactivation
Halogenated derivatives like N-(2-chlorophenyl)- and N-(4-fluorophenyl)benzenesulfonamide () demonstrate superior reactivation of acetylcholinesterase when combined with pralidoxime. The smaller size and electronegativity of Cl/F substituents likely improve binding to the enzyme’s active site compared to the bulkier butyl group .
Antimicrobial and Anticancer Activity
- Antifungal/Antibacterial : Sulfonamides with sulfamoylbenzyl or thiazole groups () rely on hydrogen bonding (e.g., with fungal CYP51) for activity. The butylphenyl group may reduce solubility, limiting broad-spectrum efficacy.
- Anticancer: Derivatives with indoloquinazolinone cores () target topoisomerases, while the butylphenyl analog’s mechanism remains uncharacterized.
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